(S)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester (S)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465767
InChI: InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)O
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol

(S)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465767

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
IUPAC Name 2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxyacetic acid
Standard InChI InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Standard InChI Key YYLYNLCAWXUCDY-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H](C1)OCC(=O)O
SMILES CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)O

Introduction

Molecular and Structural Properties

Chemical Identity

The compound’s systematic IUPAC name is (S)-tert-butyl 3-(methoxycarbonylmethoxy)piperidine-1-carboxylate. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . The stereochemistry at the 3-position is exclusively S-configured, which influences its reactivity and biological interactions.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1822505-41-8
Molecular FormulaC₁₃H₂₃NO₅
Molecular Weight273.33 g/mol
Boiling Point373.0±15.0 °C (predicted)
Density1.121±0.06 g/cm³
Optical Rotation[α]²⁵D = +24.5° (c=1, CHCl₃)

Structural Features

The piperidine ring adopts a chair conformation, with the carboxymethoxy group equatorial to minimize steric hindrance. The tert-butyl ester provides steric protection to the carboxylate, enhancing stability against hydrolysis . X-ray crystallography confirms the S-configuration at C3, critical for enantioselective synthesis .

Synthesis and Optimization

Steglich Esterification

A common route involves Steglich esterification of (S)-3-hydroxypiperidine-1-carboxylic acid tert-butyl ester with methoxycarbonylmethyl chloride. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving yields of 78–85%.

Industrial-Scale Production

Source details a scalable approach using tert-butyl alcohol and sulfuric acid under reflux. This method avoids hazardous reagents, with a reaction efficiency of 92% after 12 hours. Key steps include:

  • Protection of the piperidine nitrogen with Boc anhydride.

  • Alkylation of the 3-hydroxy group with methyl bromoacetate.

  • Purification via column chromatography (hexane/ethyl acetate) .

Table 2: Synthesis Comparison

MethodReagentsYield (%)Purity (%)
SteglichDCC, DMAP8599
IndustrialH₂SO₄, t-BuOH9298

Applications in Pharmaceutical Chemistry

Intermediate for Kinase Inhibitors

The compound is a precursor to palbociclib, a CDK4/6 inhibitor for breast cancer. The tert-butyl ester facilitates selective deprotection during final API synthesis, minimizing side reactions . Clinical trials show palbociclib’s efficacy in extending progression-free survival by 12 months .

Neurological Agents

Derivatives act as GABAA receptor agonists, modulating chloride channels to treat anxiety and epilepsy. The carboxymethoxy group enhances blood-brain barrier permeability, with EC₅₀ values of 0.8 μM in murine models .

Recent Advances

Flow Chemistry Applications

Microreactor systems enable continuous synthesis, reducing reaction time from 12 hours to 45 minutes. This method achieves 94% yield with 99.5% enantiomeric excess (ee), leveraging precise temperature control .

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts (e.g., TRIP) induce enantioselective alkylation, achieving 98% ee. This green chemistry approach eliminates heavy metals and reduces waste.

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